![molecular formula C16H15Br2NO3 B270831 6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that belongs to the class of cyclic compounds. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of 6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, it has been shown to reduce the expression of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential use as a neuroprotective agent. It has been shown to protect neurons from oxidative stress, which is a common mechanism of neuronal damage in various neurological disorders. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several potential future directions for research on 6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is to further investigate its potential use as a neuroprotective agent. This could involve studying its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent. This could involve studying its effects on various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. This could involve studying its effects on various cell types and in different experimental settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. Further research is needed to fully understand the potential uses and limitations of this compound.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromo-2-methylbenzoic acid, which is converted into 4-bromo-2-methylbenzoyl chloride. This intermediate is then reacted with 6-bromo-3,5-dimethylfuran-2-carboxylic acid to form the desired compound.
Applications De Recherche Scientifique
6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Propriétés
Formule moléculaire |
C16H15Br2NO3 |
|---|---|
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
2-bromo-N-(4-bromo-2-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H15Br2NO3/c1-6-4-7(17)2-3-10(6)19-15(20)11-8-5-9-12(11)16(21)22-14(9)13(8)18/h2-4,8-9,11-14H,5H2,1H3,(H,19,20) |
Clé InChI |
GRDMUAHNBJPRON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



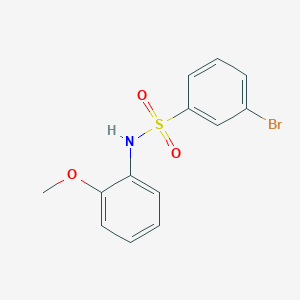
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
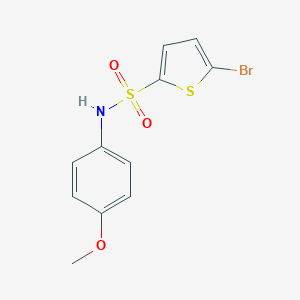
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
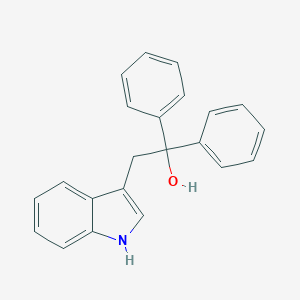
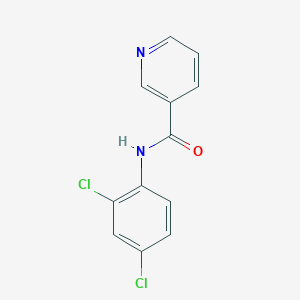
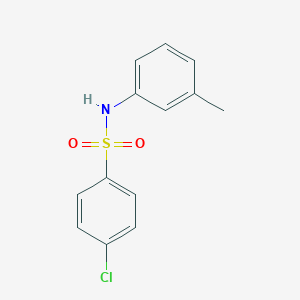

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
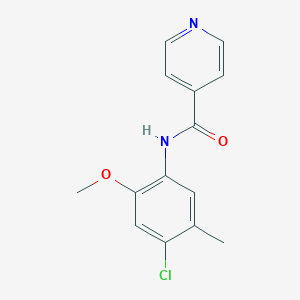
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)